molecular formula C18H15ClN2OS B5331033 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B5331033
M. Wt: 342.8 g/mol
InChI Key: HAISEIOOXKWIME-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as CTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTMP is a derivative of pyrazolone and thienyl, which makes it a unique compound with specific properties.

Mechanism of Action

1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels leads to an improvement in cognitive function, memory, and mood.
Biochemical and Physiological Effects:
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one has been found to have a significant effect on the central nervous system. It has been shown to increase dopamine levels in the brain, which leads to an improvement in cognitive function, memory, and mood. It has also been shown to have a stimulant effect, which can lead to an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments are its unique properties, which make it a useful tool in studying the central nervous system. However, the limitations of using 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments are that it is a synthetic compound, which means that it may not be as effective as natural compounds.
List of

Future Directions

1. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a dopamine reuptake inhibitor in the treatment of Parkinson's disease.
2. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a cognitive enhancer in the treatment of Alzheimer's disease.
3. Further research on the biochemical and physiological effects of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one on the central nervous system.
4. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in the treatment of other neurological disorders.
5. Further research on the safety and toxicity of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in humans.

Synthesis Methods

The synthesis of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one involves the reaction of 5-chloro-2-thiophene carboxylic acid with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride. The reaction produces 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a yellow solid.

Scientific Research Applications

1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in various scientific research studies due to its unique properties. It has been studied for its potential use as a dopamine reuptake inhibitor, which can help in the treatment of Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer, which can help in the treatment of Alzheimer's disease.

properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-15(8-9-16(22)17-10-11-18(19)23-17)13(2)21(20-12)14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAISEIOOXKWIME-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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